Cas no 4299-69-8 (L-Tryptophan benzyl ester)

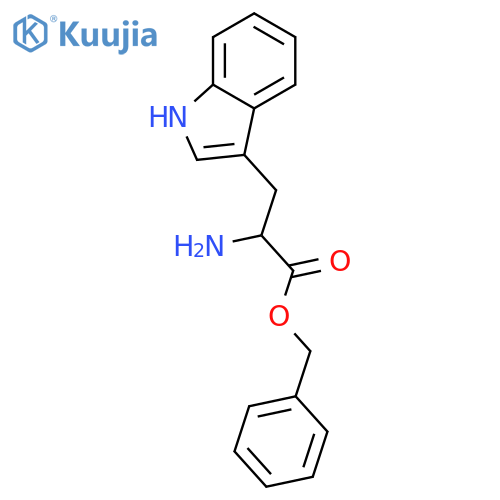

L-Tryptophan benzyl ester structure

商品名:L-Tryptophan benzyl ester

CAS番号:4299-69-8

MF:C18H18N2O2

メガワット:294.347724437714

MDL:MFCD02683457

CID:928637

PubChem ID:24877855

L-Tryptophan benzyl ester 化学的及び物理的性質

名前と識別子

-

- l-tryptophan benzyl ester 98

- (L)-tryptophan benzyl ester

- L-TRYPTOPHAN BENZYL ESTER

- tryptophan benzyl ester

- BDBM50030124

- L-TRYPTOPHAN BENZYL ESTER 98

- DTXSID50426796

- CS-0044687

- (S)-2-Amino-3-(1H-indol-3-yl)-propionic acid benzyl ester

- AKOS015888881

- TYQYRKDGHAPZRF-INIZCTEOSA-N

- CHEMBL278555

- L-Tryptophan benzyl ester, 98%

- L-Tryptophan benzylester

- BENZYL (2S)-2-AMINO-3-(1H-INDOL-3-YL)PROPANOATE

- 4299-69-8

- Trp-OBzl

- (S)-Benzyl 2-amino-3-(1H-indol-3-yl)propanoate

- MFCD02683457

- H-Trp-OBzl

- F87461

- SCHEMBL1167914

- 2-Amino-3-(1H-indol-3-yl)-propionic acid benzyl ester

- L-Tryptophan benzyl ester

-

- MDL: MFCD02683457

- インチ: InChI=1S/C18H18N2O2/c19-16(18(21)22-12-13-6-2-1-3-7-13)10-14-11-20-17-9-5-4-8-15(14)17/h1-9,11,16,20H,10,12,19H2/t16-/m0/s1

- InChIKey: TYQYRKDGHAPZRF-INIZCTEOSA-N

- ほほえんだ: C1=CC=C(C=C1)COC(=O)[C@H](CC2=CNC3=CC=CC=C23)N

計算された属性

- せいみつぶんしりょう: 294.13700

- どういたいしつりょう: 294.136827821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 368

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 68.1Ų

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: ソリッド

- ゆうかいてん: 77-80 °C (lit.)

- PSA: 68.11000

- LogP: 3.48140

- 光学活性: [α]20/D +9.9°, c = 1 in ethanol

- ようかいせい: 未確定

L-Tryptophan benzyl ester セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- ちょぞうじょうけん:(BD136811)

L-Tryptophan benzyl ester 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

L-Tryptophan benzyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | L219060-100mg |

L-Tryptophan benzyl ester |

4299-69-8 | 100mg |

$ 125.00 | 2022-06-04 | ||

| Chemenu | CM262268-5g |

(S)-Benzyl 2-amino-3-(1H-indol-3-yl)propanoate |

4299-69-8 | 97% | 5g |

$411 | 2021-06-09 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-235481-1g |

L-Tryptophan benzyl ester, |

4299-69-8 | ≥98% | 1g |

¥978.00 | 2023-09-05 | |

| abcr | AB562396-1g |

L-Tryptophan benzyl ester; . |

4299-69-8 | 1g |

€106.00 | 2024-04-17 | ||

| Ambeed | A133757-5g |

(S)-Benzyl 2-amino-3-(1H-indol-3-yl)propanoate |

4299-69-8 | 97% | 5g |

$181.0 | 2025-02-26 | |

| Chemenu | CM262268-5g |

(S)-Benzyl 2-amino-3-(1H-indol-3-yl)propanoate |

4299-69-8 | 97% | 5g |

$411 | 2023-02-02 | |

| Apollo Scientific | OR46743-5g |

L-Tryptophan benzyl ester |

4299-69-8 | 94% | 5g |

£104.00 | 2025-02-20 | |

| eNovation Chemicals LLC | D138804-100g |

L-TRYPTOPHANBENZYLESTER98 |

4299-69-8 | 95% | 100g |

$1350 | 2024-08-03 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L921453-1g |

L-TRYPTOPHAN BENZYL ESTER |

4299-69-8 | 98% | 1g |

¥1,187.10 | 2022-01-10 | |

| TRC | L219060-250mg |

L-Tryptophan benzyl ester |

4299-69-8 | 250mg |

$ 260.00 | 2022-06-04 |

L-Tryptophan benzyl ester 関連文献

-

Claire Rannoux,Fanny Roussi,Marie-Thérèse Martin,Fran?oise Guéritte Org. Biomol. Chem. 2011 9 4873

-

Zhaoqin Jiang,Hui Yang,Xiao Han,Jie Luo,Ming Wah Wong,Yixin Lu Org. Biomol. Chem. 2010 8 1368

-

Rik H. Verschueren,Philippe Gilles,Seger Van Mileghem,Wim M. De Borggraeve Org. Biomol. Chem. 2021 19 5782

-

J. E. Saxton Nat. Prod. Rep. 1984 1 21

-

Michael J. Evans,Garrett M. Morris,Jane Wu,Arthur J. Olson,Erik J. Sorensen,Benjamin F. Cravatt Mol. BioSyst. 2007 3 495

4299-69-8 (L-Tryptophan benzyl ester) 関連製品

- 31338-08-6(L-Tryptophan, butylester)

- 7479-05-2((S)-Ethyl 2-Amino-3-(1H-indol-3-yl)propanoate)

- 22032-65-1(D-Tryptophan methyl ester)

- 4299-70-1(L-Tryptophan Methyl Ester)

- 7303-49-3(rac Tryptophan methyl ester)

- 16874-09-2((S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate)

- 141595-98-4(D-Tryptophan,phenylmethyl ester)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 4964-69-6(5-Chloroquinaldine)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量